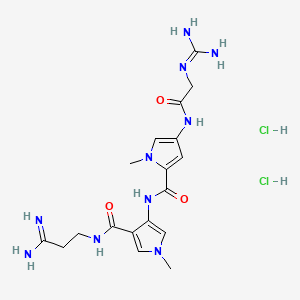

Congocidin dihydrochloride

Description

BenchChem offers high-quality Congocidin dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Congocidin dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H28Cl2N10O3 |

|---|---|

Molecular Weight |

503.4 g/mol |

IUPAC Name |

N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H26N10O3.2ClH/c1-27-8-11(16(30)23-4-3-14(19)20)12(9-27)26-17(31)13-5-10(7-28(13)2)25-15(29)6-24-18(21)22;;/h5,7-9H,3-4,6H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |

InChI Key |

AGIFDNIQJFEFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=C1)NC(=O)C2=CC(=CN2C)NC(=O)CN=C(N)N)C(=O)NCCC(=N)N.Cl.Cl |

Origin of Product |

United States |

Q & A

What are the key considerations for analyzing the chemical stability of Congocidin dihydrochloride in aqueous solutions?

Level: Basic

Methodological Answer:

Stability studies should involve pH-dependent degradation assays using high-performance liquid chromatography (HPLC) to quantify intact compound levels under varying buffer conditions (e.g., phosphate-buffered saline at pH 7.4 vs. acidic/basic conditions). Accelerated stability testing at elevated temperatures (40°C–60°C) can predict shelf-life, while mass spectrometry (MS) identifies degradation byproducts . For dihydrochloride salts, ion-pair chromatography may improve resolution due to high polarity. Include controls with inert atmospheres (e.g., nitrogen) to assess oxidative degradation .

How can researchers optimize the synthesis yield of Congocidin dihydrochloride while minimizing impurities?

Level: Advanced

Methodological Answer:

Optimization requires a factorial design of experiments (DoE) to evaluate reaction parameters: stoichiometry of hydrochloric acid (2:1 molar ratio for dihydrochloride formation), temperature (e.g., 25°C vs. reflux), and solvent polarity. Monitor intermediates via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures. Impurity profiling with nuclear magnetic resonance (NMR) and HPLC-MS ensures residual solvents or unreacted precursors are <0.1% . Consider counterion exchange if crystallization efficiency is low .

What mechanistic assays are suitable for studying Congocidin dihydrochloride’s interaction with bacterial efflux pumps?

Level: Advanced

Methodological Answer:

Use in vitro efflux pump inhibition assays with fluorescent substrates (e.g., ethidium bromide) in E. coli or P. aeruginosa strains. Measure intracellular substrate accumulation via flow cytometry. Compare results with known inhibitors like PAβN dihydrochloride (MC-207,110) to validate potency . For in vivo correlation, employ murine infection models with bioluminescent pathogens and assess bacterial load reduction via IVIS imaging .

How should researchers address discrepancies in reported IC₅₀ values for Congocidin dihydrochloride across studies?

Level: Advanced

Methodological Answer:

Re-evaluate experimental variables: cell line viability assays (MTT vs. resazurin), incubation time (24h vs. 48h), and compound solubility (DMSO concentration ≤0.1%). Validate potency using orthogonal methods (e.g., Western blot for target protein inhibition). Cross-reference with structural analogs (e.g., Bomedemstat dihydrochloride) to identify structure-activity relationships (SAR) influencing variability .

What safety protocols are critical when handling Congocidin dihydrochloride in laboratory settings?

Level: Basic

Methodological Answer:

Follow OSHA hazard communication standards: use fume hoods for weighing, nitrile gloves (tested for HCl permeability), and sealed eyewear. Store in desiccators with silica gel to prevent hygroscopic degradation. Emergency procedures must include immediate rinsing (15-minute eye/skin wash) and medical consultation for suspected carcinogenic exposure .

Which in vitro models best predict the anti-inflammatory efficacy of Congocidin dihydrochloride?

Level: Advanced

Methodological Answer:

Primary human peripheral blood mononuclear cells (PBMCs) stimulated with LPS/IFN-γ can assess cytokine suppression (ELISA for TNF-α/IL-6). Compare with phosphodiesterase (PDE) inhibitors (e.g., dihydrochloride analogs) to evaluate pathway specificity. For neuroinflammation, use microglial BV2 cells and measure nitric oxide (NO) via Griess assay .

How does the dihydrochloride salt form influence Congocidin’s pharmacokinetic profile compared to freebase formulations?

Level: Basic

Methodological Answer:

Dihydrochloride salts enhance aqueous solubility (critical for IV administration) and bioavailability. Perform comparative dissolution testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Pharmacokinetic studies in rodents (plasma sampling via LC-MS/MS) will show higher Cₘₐₓ and shorter Tₘₐₓ for the salt form .

What analytical strategies validate the enantiomeric purity of synthesized Congocidin dihydrochloride?

Level: Advanced

Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (methanol:acetonitrile with 0.1% trifluoroacetic acid) resolves enantiomers. Confirm purity ≥99% via circular dichroism (CD) spectroscopy. For trace enantiomer quantification, use ultra-high-performance LC (UHPLC) with tandem MS .

How can researchers mitigate batch-to-batch variability in Congocidin dihydrochloride’s biological activity?

Level: Advanced

Methodological Answer:

Implement quality-by-design (QbD) principles: strict control of raw material sources (e.g., HCl grade), reaction pH (±0.1 units), and drying conditions (lyophilization vs. vacuum oven). Accelerated stability studies (40°C/75% RH) identify critical process parameters. Biological activity must be batch-tested using standardized cell-based assays (e.g., MIC in S. aureus) .

What in silico tools predict Congocidin dihydrochloride’s potential off-target effects?

Level: Advanced

Methodological Answer:

Use molecular docking (AutoDock Vina) to screen against Pharmaprojects’ target database. Predict ADMET properties via SwissADME and ProTox-II. Validate findings with kinase profiling panels (e.g., Eurofins KinaseProfiler) and hERG channel binding assays to assess cardiac toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.